
1,5,9-Cyclododecatriyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Cyclododecatriyne is a cyclic compound with the molecular formula C₁₂H₁₈ It is a colorless liquid that is known for its unique structure, which includes three triple bonds within a twelve-membered ring
Preparation Methods
1,5,9-Cyclododecatriyne can be synthesized through several methods. One common synthetic route involves the cyclotrimerization of butadiene. This process is typically catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction conditions often include an inert solvent and temperatures ranging from 0°C to 50°C. Industrial production methods also utilize similar catalytic systems, with variations in reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,5,9-Cyclododecatriyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Substitution: The triple bonds in this compound make it susceptible to nucleophilic and electrophilic substitution reactions.
Major products formed from these reactions include cyclododecatriene, cyclododecane, and various epoxides, which have applications in polymer chemistry and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,5,9-cyclododecatriyne exerts its effects depends on the specific reaction or application. In catalytic processes, it often acts as a ligand, coordinating with metal centers to facilitate various transformations . Its molecular targets and pathways are primarily related to its ability to form stable complexes with transition metals, which can then participate in a range of catalytic cycles .
Comparison with Similar Compounds
1,5,9-Cyclododecatriyne can be compared with other cyclic polyynes, such as 1,3,5-cyclooctatriyne and 1,3,5,7-cyclodecatetraene. These compounds share similar structural features but differ in ring size and the number of triple bonds. The uniqueness of this compound lies in its twelve-membered ring, which provides distinct reactivity and stability compared to smaller or larger cyclic polyynes.
Similar compounds include:
- 1,3,5-Cyclooctatriyne
- 1,3,5,7-Cyclodecatetraene
- 1,3,5,7,9-Cyclododecapentaene
Properties
CAS No. |
60323-50-4 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
cyclododeca-1,5,9-triyne |
InChI |
InChI=1S/C12H12/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H2 |
InChI Key |
PYXWKTZVNXGDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC#CCCC#CCCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


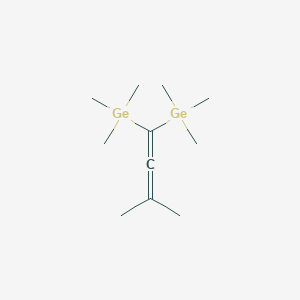
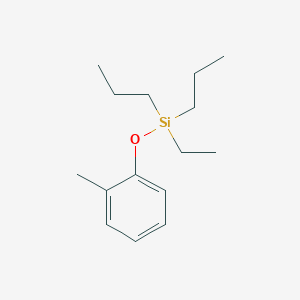
![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
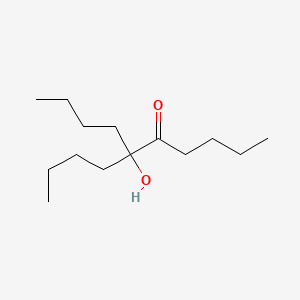
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)
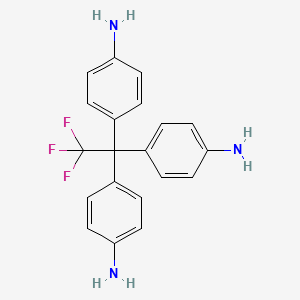
![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)
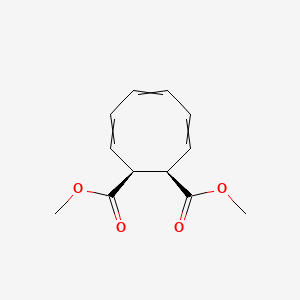
![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
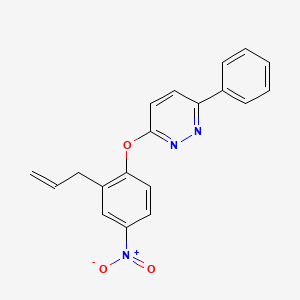
![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)
